![molecular formula C24H17F2N5O2 B2730248 3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-62-6](/img/no-structure.png)

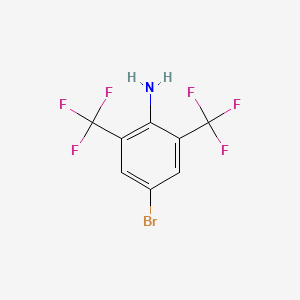

3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

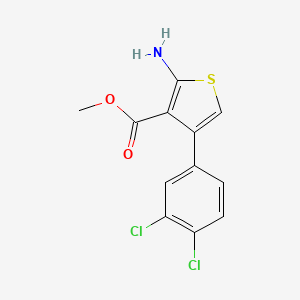

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .科学的研究の応用

Synthesis and Antimicrobial Applications

Research on similar structures, such as triazoloquinazoline derivatives, has demonstrated significant antimicrobial properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showcasing their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013). Similarly, research on fluoro-containing quinoline-4-carboxylic acids and their derivatives revealed antibacterial activities, suggesting the importance of fluorine in enhancing biological activity (Holla et al., 2005).

Anticancer Activity

The structural motif of triazoloquinazoline also extends into anticancer research. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives highlighted their design and synthesis for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Biological Activity Modulation

Further investigations into the triazoloquinazoline scaffold have explored its utility in modulating biological activity. For example, compounds structurally related to triazoloquinazoline have been evaluated for their antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating the scaffold's broad-spectrum potential (Pokhodylo et al., 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate to form N-(3-fluorophenyl)-4-fluorobenzamide. This intermediate is then reacted with 1-(4-fluorophenyl)ethylamine to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide. The final step involves the reaction of this intermediate with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid to form the desired compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 4-fluorobenzoate", "1-(4-fluorophenyl)ethylamine", "3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate in the presence of a suitable catalyst to form N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 2: Reaction of N-(3-fluorophenyl)-4-fluorobenzamide with 1-(4-fluorophenyl)ethylamine in the presence of a suitable catalyst to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 3: Reaction of N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a suitable catalyst to form the desired compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |

CAS番号 |

1031595-62-6 |

製品名 |

3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

分子式 |

C24H17F2N5O2 |

分子量 |

445.43 |

IUPAC名 |

3-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H17F2N5O2/c1-13(14-5-8-17(25)9-6-14)27-23(32)16-7-10-19-20(12-16)31-22(28-24(19)33)21(29-30-31)15-3-2-4-18(26)11-15/h2-13,30H,1H3,(H,27,32) |

SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)